molecular formula C12H21NO5 B6360903 cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1415741-35-3

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

Cat. No. B6360903
CAS RN: 1415741-35-3
M. Wt: 259.30 g/mol
InChI Key: JEBRCXVVNPFMDQ-DTWKUNHWSA-N
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Description

“Cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid” is a piperidine derivative. It has a molecular weight of 273.29 . The IUPAC name for this compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.29 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Cis-BTMP has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and medicinal chemistry. It has been used as a chiral auxillary in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used as a chiral scaffold in the synthesis of a variety of natural products, such as terpenoids and alkaloids. Additionally, it has been used in the synthesis of a variety of organometallic compounds, such as organocopper and organomagnesium compounds.

Advantages and Limitations for Lab Experiments

Cis-BTMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is a versatile reagent, and it can be used in a variety of synthetic reactions. However, cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid also has some limitations. It is not very stable, and it can decompose over time. Additionally, it can be difficult to purify, and it is not very soluble in water.

Future Directions

For the use of cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid in scientific research include the development of new synthetic methods, such as the use of organocatalysts or the use of novel chiral auxiliaries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Additionally, further research is needed to develop new applications of this compound, such as the synthesis of new drugs or the synthesis of organometallic compounds. Finally, further research is needed to develop new methods of purification and storage of this compound, in order to ensure its stability and solubility.

Synthesis Methods

Cis-BTMP can be synthesized by a variety of methods, including the reaction of tert-butyl bromide and piperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid in high yield. Other methods of synthesis include the reaction of tert-butyl chloride and piperidine-4-carboxylic acid, as well as the reaction of tert-butyl bromide and piperidine-4-carboxylic acid in the presence of a palladium catalyst.

Safety and Hazards

For safety and hazards information, please refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3S,4S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBRCXVVNPFMDQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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